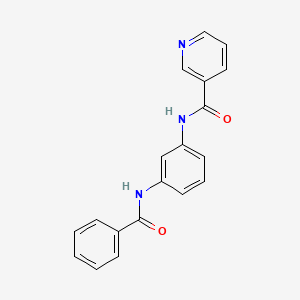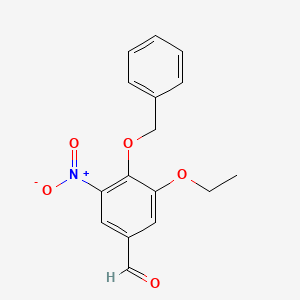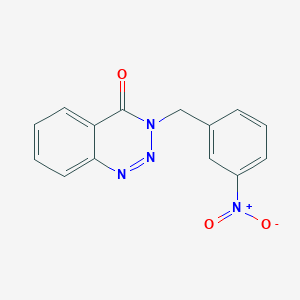![molecular formula C19H20N4O5S B3492268 N-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-4-nitro-N-(propan-2-YL)benzene-1-sulfonamide](/img/structure/B3492268.png)
N-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-4-nitro-N-(propan-2-YL)benzene-1-sulfonamide
Overview
Description
N-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-4-nitro-N-(propan-2-YL)benzene-1-sulfonamide is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the oxadiazole ring, along with the nitro and sulfonamide groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-4-nitro-N-(propan-2-YL)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile oxide. This step often requires the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.
Introduction of the Methylphenyl Group: The 3-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3-methylbenzyl chloride and an appropriate catalyst such as aluminum chloride (AlCl3).
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the intermediate compound with a sulfonyl chloride derivative in the presence of a base such as triethylamine (TEA).
Nitration: The nitro group can be introduced through a nitration reaction using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-4-nitro-N-(propan-2-YL)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2/Pd-C, NaBH4, ethanol or methanol as solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-4-nitro-N-(propan-2-YL)benzene-1-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Industrial Applications: The compound’s reactivity makes it useful in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-4-nitro-N-(propan-2-YL)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and nitro group are known to interact with enzymes and proteins, potentially inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. These interactions can result in the modulation of cellular processes, such as signal transduction, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- **N-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-4-amino-N-(propan-2-YL)benzene-1-sulfonamide
- **N-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-4-chloro-N-(propan-2-YL)benzene-1-sulfonamide
- **N-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-4-methyl-N-(propan-2-YL)benzene-1-sulfonamide
Uniqueness
N-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-4-nitro-N-(propan-2-YL)benzene-1-sulfonamide is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its analogs.
Properties
IUPAC Name |
N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-nitro-N-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c1-13(2)22(29(26,27)17-9-7-16(8-10-17)23(24)25)12-18-20-19(21-28-18)15-6-4-5-14(3)11-15/h4-11,13H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRCFOVBAWGOLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN(C(C)C)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]PIPERAZINE](/img/structure/B3492190.png)
amino]-N-(2-methyl-3-nitrophenyl)benzamide](/img/structure/B3492194.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B3492197.png)
![2-(4-fluorophenyl)-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B3492198.png)
![1-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B3492207.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3492213.png)
![N-[2-(1-METHYL-5-NITRO-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE](/img/structure/B3492220.png)
![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B3492223.png)



![N~3~-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3492244.png)
![N-(3-acetylphenyl)-2-[(4-bromobenzyl)thio]acetamide](/img/structure/B3492255.png)
![N-cyclopentyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B3492269.png)
